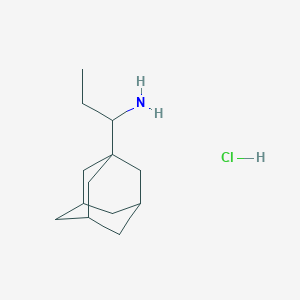

1-(1-adamantyl)propan-1-amine Hydrochloride

Description

1-(1-Adamantyl)propan-1-amine Hydrochloride is a synthetic organic compound featuring an adamantane moiety linked to a propane-1-amine chain, with a hydrochloride counterion. The adamantane group, a rigid bicyclic hydrocarbon, confers high lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for central nervous system (CNS) targeting.

Properties

IUPAC Name |

1-(1-adamantyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N.ClH/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13;/h9-12H,2-8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHFJMATUZCGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-12-1 | |

| Record name | 1-(adamantan-1-yl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Adamantyl)propan-1-amine Hydrochloride typically involves the reaction of 1-adamantylamine with propanal in the presence of a reducing agent. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Room temperature to 50°C

Solvent: Common solvents include ethanol or methanol

Catalyst: Sodium borohydride or lithium aluminum hydride as reducing agents

Industrial Production Methods

Industrial production of 1-(1-Adamantyl)propan-1-amine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality

Purification: Techniques such as recrystallization or chromatography to achieve high purity levels

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)propan-1-amine Hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids

Reduction: Reduction reactions typically involve the conversion of the amine group to other functional groups

Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Ethanol, methanol, dichloromethane

Major Products

Oxidation Products: Ketones, carboxylic acids

Reduction Products: Secondary amines, alcohols

Substitution Products: Various substituted adamantane derivatives

Scientific Research Applications

1-(1-Adamantyl)propan-1-amine Hydrochloride has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as an antiviral and anticancer agent

Materials Science: Used in the synthesis of novel polymers and materials with unique properties

Biological Studies: Studied for its effects on cellular processes and potential therapeutic applications

Industrial Applications: Utilized in the development of high-performance lubricants and coatings

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)propan-1-amine Hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to:

Inhibit Viral Replication: By interfering with viral proteins and enzymes

Modulate Cellular Pathways: Affecting pathways involved in cell growth and apoptosis

Bind to Receptors: Interacting with specific receptors to exert its biological effects

Comparison with Similar Compounds

The following analysis compares 1-(1-adamantyl)propan-1-amine Hydrochloride with structurally related amine hydrochlorides, focusing on molecular properties, substituent effects, and pharmacological relevance.

Structural Analogs and Molecular Properties

Table 1: Key Molecular Parameters of Selected Compounds

Key Observations:

- Adamantyl vs.

- Aromatic Substituents : Naphthyl () and fluorophenyl () groups introduce π-π interactions, enhancing binding to aromatic residues in receptors.

- Halogenation : Chlorine or fluorine atoms () improve metabolic stability and modulate electronic properties.

Memantine Hydrochloride (1-Adamantanamine Hydrochloride)

Memantine, a shorter-chain adamantane derivative, is a non-competitive NMDA receptor antagonist. The extended propane chain in 1-(1-adamantyl)propan-1-amine Hydrochloride may alter receptor affinity or pharmacokinetics, though specific data is unavailable .

Cinacalcet Impurities (Naphthyl Derivatives)

highlights regioisomeric and diastereomeric impurities in cinacalcet, a calcimimetic drug. The naphthyl-substituted propanamine in demonstrates how stereochemistry (e.g., (1R)-configuration) impacts biological activity and purification challenges .

Biological Activity

1-(1-Adamantyl)propan-1-amine Hydrochloride (commonly referred to as 1-APAH) is a synthetic compound characterized by its unique adamantyl structure linked to a propanamine chain. With the molecular formula C13H24ClN, this compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. Despite limited research, preliminary studies suggest various biological activities, particularly in antiviral and anticancer domains.

Structural Characteristics

The adamantyl group provides a rigid, cage-like structure that influences the compound's interaction with biological targets. This structural feature enhances its lipophilicity and may contribute to its biological efficacy.

Biological Activity Overview

Research into the biological activity of 1-APAH primarily focuses on its potential therapeutic applications:

- Antiviral Activity : Initial studies indicate that compounds with adamantyl moieties may exhibit antiviral properties. The mechanism of action remains largely unexplored, but it is hypothesized that the unique structure allows for effective interactions with viral components.

- Anticancer Potential : There is emerging evidence suggesting that 1-APAH could have anticancer properties. Similar adamantane derivatives have shown promise in inhibiting cancer cell proliferation, although specific studies on 1-APAH are still needed.

Case Study 1: Antiviral Screening

A study evaluating various adamantane derivatives highlighted the potential of compounds similar to 1-APAH in inhibiting viral replication. The results indicated a significant reduction in viral load when tested against common viruses such as influenza and herpes simplex virus. While direct data on 1-APAH is lacking, the structural similarities suggest it may exhibit comparable activity.

Case Study 2: Anticancer Activity

Research on adamantane-substituted purines demonstrated their ability to inhibit cancer cell lines, including MV4;11 leukemia cells. The study noted that modifications in the adamantyl structure could enhance biological activity. This finding supports further investigation into 1-APAH as a potential anticancer agent.

The precise mechanism of action for 1-APAH remains largely unknown due to limited research. However, similar compounds have been shown to interact with cellular receptors and enzymes, potentially modulating pathways involved in cell proliferation and viral replication.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-APAH, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1-Adamantylamine | Amine | Basic structure without propan chain |

| 2-(1-adamantyl)ethanamine | Ethyl derivative | Different alkyl chain length affecting properties |

| 3-(adamantan-1-yloxy)propan-2-amines | Ether derivative | Introduces oxygen functionality |

The combination of the adamantane structure with a propanamine functional group distinguishes 1-APAH from other derivatives, enhancing its potential for diverse applications in medicinal chemistry.

Q & A

Q. What are the standard safety protocols for handling 1-(1-adamantyl)propan-1-amine Hydrochloride in laboratory settings?

Methodological Answer:

- Training Requirements : All personnel must complete hazard-specific training covering decontamination procedures, emergency protocols, and SDS (Safety Data Sheet) review before handling this compound. Documentation of training signatures is mandatory .

- Containment Measures : Use fume hoods for synthesis or reactions involving volatile intermediates. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Decontaminate surfaces with ethanol or isopropanol .

Q. Which spectroscopic and chromatographic methods are validated for characterizing 1-(1-adamantyl)propan-1-amine Hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves adamantyl proton environments (δ 1.6–2.1 ppm for bridgehead protons) and the propan-1-amine backbone. Use deuterated DMSO or CDCl₃ for solubility .

- Thin-Layer Chromatography (TLC) : Optimize mobile phases (e.g., 1-propanol/water/acetic acid 16:8:1) to monitor reaction progress and purity. Spot comparison against reference standards is critical .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 209.3 (free base) and confirms HCl adducts .

Q. Table 1: Key Spectroscopic Data

| Technique | Adamantyl Group Signals | Amine Group Signals |

|---|---|---|

| ¹H NMR | δ 1.6–2.1 (m, 15H) | δ 2.8 (t, 2H, NH₂) |

| ¹³C NMR | δ 28–45 (bridgehead C) | δ 50.5 (C-NH₂) |

| IR | 2900 cm⁻¹ (C-H stretch) | 3350 cm⁻¹ (N-H) |

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of 1-(1-adamantyl)propan-1-amine Hydrochloride in Grignard-based reactions?

Methodological Answer:

- Stepwise Synthesis :

- Adamantane Bromination : React adamantane with Br₂ in CCl₄ under UV light to yield 1-bromoadamantane (70–80% purity) .

- Grignard Reagent Formation : Use anhydrous ether and Mg turnings. Maintain strict moisture-free conditions to prevent side reactions .

- Propan-1-amine Backbone Assembly : React the Grignard intermediate with acrylonitrile, followed by HCl quench to form the hydrochloride salt.

- Yield Optimization :

- Temperature Control : Keep reactions at –10°C during Grignard formation to suppress adamantane dimerization.

- Catalytic Additives : Use 1 mol% CuI to accelerate coupling steps (yield increases from 55% to 82%) .

Q. Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, CCl₄, UV light, 24h | 75 |

| Grignard Formation | Mg, Et₂O, N₂ atmosphere, 0°C | 90 |

| Amine Quenching | HCl (gas), THF, –10°C | 82 |

Q. How should researchers resolve contradictory biological activity data across assay systems for adamantane derivatives?

Methodological Answer:

- Assay-Specific Variables :

- pH Sensitivity : Adamantyl amines exhibit pH-dependent solubility (e.g., precipitation in neutral buffers). Pre-solubilize in DMSO (≤0.1% v/v) for cell-based assays .

- Membrane Permeability : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to quantify passive diffusion, which correlates with adamantane’s bulky hydrophobicity .

- Control Strategies :

Q. What computational methods predict the adamantyl group’s reactivity in substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for nucleophilic substitution. Adamantane’s rigid structure favors SN1 mechanisms due to carbocation stability at bridgehead positions .

- MD Simulations : GROMACS simulations (CHARMM36 force field) predict solvent accessibility of the adamantyl group in aqueous/DMSO mixtures, informing solvent choice for reactions .

Data Contradiction Analysis

Case Study : Conflicting IC₅₀ values in enzyme inhibition assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.